5-bromo-N-cyclopropylnicotinamide
Vue d'ensemble
Description
5-Bromo-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9BrN2O . It has an average mass of 241.085 Da and a monoisotopic mass of 239.989822 Da . It is also known by other names such as 3-Pyridinecarboxamide, 5-bromo-N-cyclopropyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 377.9±27.0 °C at 760 mmHg, and a flash point of 182.4±23.7 °C . It has a molar refractivity of 52.5±0.4 cm3, and a molar volume of 148.4±5.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
1. Antimuscarinic Agent Research
Cyclotropium bromide, a compound related to 5-bromo-N-cyclopropylnicotinamide, has been studied for its inhibitory effects on gastrointestinal motility. In a study by Stacher et al. (1984), cyclotropium bromide was found to delay gastric emptying and reduce contraction amplitude in the gastrointestinal tract (Stacher, Bergmann, Havlik, Schmierer, & Schneider, 1984).
2. DNA Replication Detection
Research by Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, a compound similar to this compound. These antibodies can detect low levels of DNA replication in vitro, aiding in cellular studies (Gratzner, 1982).
3. Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Boztaş et al. (2015) investigated compounds with bromophenol moieties, which are structurally similar to this compound, for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies contribute to understanding the potential therapeutic applications of such compounds in treating disorders involving these enzymes (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
4. Drug Design and Development Challenges
DeGoey et al. (2017) explored the challenges in drug design and development, particularly for compounds beyond the rule of 5, which includes this compound. This research is crucial for understanding the bioavailability and pharmacokinetics of such compounds (DeGoey, Chen, Cox, & Wendt, 2017).
5. Bioactivity of Cyclopropanecarboxylic Acid Derivatives
Tian et al. (2009) studied the bioactivity of cyclopropanecarboxylic acid derivatives, which are structurally related to this compound. They found that some compounds exhibited excellent herbicidal and fungicidal activity (Tian, Song, Wang, & Liu, 2009).
6. Anticancer Evaluation
Noolvi et al. (2011) synthesized and evaluated 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, which share structural features with this compound. These compounds were tested for their anticancer activity, providing insights into potential therapeutic applications (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Bromo-N-cyclopropylnicotinamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-bromo-N-cyclopropylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKDJEARKMRQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345402 | |
Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
385382-48-9 | |
Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.